1-(4-Methylcyclohexyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18446-94-1 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
KAUADGCMTGZSPE-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)O |
Canonical SMILES |
CC1CCC(CC1)C(C)O |
Other CAS No. |
18446-94-1 18446-93-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereoselective Routes to 1 4 Methylcyclohexyl Ethanol
Asymmetric Synthesis Approaches for Enantiomeric and Diastereomeric Control
Asymmetric synthesis is fundamental to accessing enantiomerically pure compounds. univpancasila.ac.id The primary goal is to influence the transition state of a reaction to favor the formation of one stereoisomer over another. univpancasila.ac.id This is achieved by introducing a chiral element, such as a catalyst, auxiliary, or reagent, into the reaction environment.
Chiral Catalysis in the Formation of Secondary Alcohols
Chiral catalysis represents one of the most efficient methods for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The formation of secondary alcohols, such as 1-(4-methylcyclohexyl)ethanol, can be effectively controlled using chiral transition-metal complexes or organocatalysts. univpancasila.ac.idacs.org
Transition-metal catalysts, often composed of a metal center like ruthenium, rhodium, or iridium, and a chiral ligand, are highly effective for the asymmetric reduction of prochiral ketones. nih.gov The chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol. nih.govuwindsor.ca More recently, organocatalysis, which uses small chiral organic molecules, has emerged as a powerful metal-free alternative for various asymmetric transformations, including those that can lead to chiral alcohol precursors. univpancasila.ac.idacs.org
Diastereoselective Transformations Leading to Substituted Cyclohexanols
The synthesis of substituted cyclohexanols like this compound often involves controlling the relative stereochemistry of multiple substituents on the cyclohexane (B81311) ring, a process known as diastereoselection. Various powerful reactions have been developed to construct highly substituted cyclohexane rings with excellent diastereoselectivity.
Domino reactions, also known as cascade or tandem reactions, are particularly efficient as they form multiple chemical bonds in a single operation, often with high stereocontrol. researchgate.net For instance, a highly diastereoselective synthesis of trisubstituted cyclohexanols has been achieved using a guanidine-catalyzed tandem Henry-Michael reaction. acs.org Similarly, cascade inter-intramolecular double Michael addition strategies have been employed to produce highly functionalized cyclohexanones, which are direct precursors to cyclohexanols, with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome in these reactions is often governed by steric hindrance from bulky groups, which directs the formation of one diastereomer preferentially. researchgate.net
Table 1: Examples of Diastereoselective Methods for Substituted Cyclohexanol (B46403) Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Tandem Henry-Michael | Misaki–Sugimura guanidine | Organocatalytic cascade | >99:1 |
| Cascade Double Michael Addition | Aqueous KOH / TBAB | Phase-transfer catalysis | Complete diastereoselectivity |
| Domino Reaction | Metal-free / NaH | Steric-hindrance controlled | >99% |
| Michael-Aldol Domino | DBU or Chiral BIMP | Base-catalyzed annulation | up to >20:1 |
Enantioselective Reductions and Organometallic Additions
Two primary strategies exist for establishing the chiral center of this compound: the enantioselective reduction of a prochiral ketone precursor, 1-(4-methylcyclohexyl)ethan-1-one (B154312), and the diastereoselective addition of an organometallic reagent to a chiral or prochiral carbonyl compound.
Enantioselective Reductions: The asymmetric hydrogenation of prochiral ketones is a well-established and powerful method for producing chiral secondary alcohols with high enantiomeric excess (ee). nih.gov Catalytic systems, particularly those based on ruthenium complexed with chiral diamine and phosphine (B1218219) ligands (e.g., BINAP/DAIPEN-Ru), have demonstrated exceptional enantioselectivity for a wide range of ketones. nih.gov For substrates like cyclohexyl methyl ketone, a close structural analog to the precursor of this compound, high levels of enantioselectivity have been reported. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial for achieving optimal results. nih.govgoogle.com Another class of highly effective catalysts for ketone reduction are the oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, which utilize borane (B79455) as the reducing agent. google.com
Organometallic Additions: The addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When adding a methyl group (e.g., from methylmagnesium bromide or methyllithium) to 4-methylcyclohexanone, the stereochemical outcome—axial versus equatorial attack—is a critical consideration. sci-hub.seacs.org Small nucleophiles typically favor axial attack, but the selectivity is often low. sci-hub.se However, the use of more complex organometallic reagents can dramatically improve diastereoselectivity. For example, organoiron(II) reagents have been shown to add to substituted cyclohexanones with unprecedented levels of diastereoselectivity (97-100%), favoring the formation of the axial alcohol. sci-hub.se This high degree of stereocontrol is attributed to the specific transition state geometry enforced by the bulky metal reagent.
Development of Novel Synthetic Pathways and Strategic Retrosynthetic Analyses
Beyond direct asymmetric transformations, the strategic design of synthetic routes allows for the construction of this compound from simpler, achiral starting materials. This involves retrosynthetic analysis to identify key bond disconnections and strategic reactions that build complexity in a controlled manner.
Chemo- and Regioselective Preparations
A highly efficient and selective pathway to this compound involves a two-step hydrogenation process starting from 4-methylacetophenone. researchgate.net This method showcases excellent chemo- and regioselectivity.
Chemoselective Ketone Reduction: In the first step, the carbonyl group of 4-methylacetophenone is selectively reduced to a hydroxyl group in the presence of the aromatic ring. Using a 5% Rhodium-on-alumina (Rh/Al2O3) catalyst at room temperature (25 °C), this reduction proceeds with 100% selectivity to yield 1-(p-tolyl)ethanol. researchgate.net
Regioselective Ring Hydrogenation: Subsequently, the aromatic ring of 1-(p-tolyl)ethanol is hydrogenated to the corresponding cyclohexane ring. By moderately increasing the temperature, the same 5% Rh/Al2O3 catalyst facilitates the complete hydrogenation of the phenyl group, affording this compound as the sole product. researchgate.net
This tandem approach is powerful because it uses a single catalyst to perform two distinct transformations under controlled conditions, avoiding the need for intermediate protection and deprotection steps.
Utilization of Emerging Coupling and Functionalization Reactions
Modern synthetic chemistry offers a variety of powerful cross-coupling and functionalization reactions that can be envisioned in novel synthetic routes to this compound. While specific applications to this exact molecule are not widely reported, strategies can be proposed based on established methods.
For instance, a retrosynthetic analysis could involve a late-stage installation of the methylcyclohexyl moiety via a Suzuki-Miyaura cross-coupling reaction. This might involve coupling a 4-methylcyclohexylboronic acid derivative with a suitable vinyl- or ethynyl-containing fragment. The resulting coupled product could then be elaborated through hydration or reduction to form the final ethanol (B145695) side chain.
This modular approach offers significant flexibility, allowing for the synthesis of various analogs by simply changing the coupling partners. The development of such routes relies on the continuous innovation in catalysis to achieve high efficiency and selectivity in these advanced chemical transformations.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally responsible manufacturing processes. The focus lies on creating efficient reactions that use safer materials and minimize waste.
Sustainable Catalytic Systems and Reaction Conditions
The choice of catalyst is paramount in the green synthesis of this compound via the hydrogenation of 1-(4-methylcyclohexyl)ethan-1-one.
Table 1: Comparison of Catalytic Systems for Ketone Hydrogenation
| Catalytic System | Description | Green Chemistry Advantages | Green Chemistry Challenges |
| Raney® Nickel | A traditional, non-precious metal catalyst. | Inexpensive and effective for various hydrogenations. rsc.orgresearchgate.net | Often requires high hydrogen pressures and temperatures; concerns over nickel leaching and toxicity. |
| Noble Metal Catalysts (Pd, Pt, Ru) | Highly active catalysts, often supported on materials like carbon or alumina. osti.govacs.org | High efficiency, allowing for lower catalyst loading and milder reaction conditions (e.g., room temperature, atmospheric pressure). rsc.orgacs.org | High cost and limited availability of precious metals; potential for metal contamination in the product. |
| Bimetallic Nanoparticles (e.g., FeNi) | Catalysts combining a precious or active metal with an earth-abundant one. rsc.org | Reduces reliance on expensive noble metals; can exhibit synergistic effects, enhancing activity and stability. rsc.org | Complex to synthesize; requires careful characterization to ensure consistent performance. |
| Biocatalysts (Enzymes/Whole Cells) | Use of reductases from microorganisms. researchgate.net | Operates in aqueous media under mild conditions (ambient temperature and pressure); highly selective, reducing by-products; renewable catalyst source. researchgate.netnih.gov | Lower reaction rates compared to metal catalysts; potential for substrate or product inhibition. |
Sustainable approaches favor catalysts that are highly active under mild conditions, are recyclable, and are derived from abundant, non-toxic materials. The use of water as a solvent, as demonstrated in some hydrogenation protocols, further enhances the green profile of the synthesis. bohrium.comrsc.orgresearchgate.net Modern research focuses on developing catalysts like palladium nanoparticles on mesoporous carbon nitride, which show high activity and selectivity in aqueous media under atmospheric hydrogen pressure, representing a significant step towards sustainable production. acs.org
Atom Economy and Waste Minimization in Synthetic Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org The ideal synthesis has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.
The primary synthesis of this compound via the catalytic hydrogenation of 1-(4-methylcyclohexyl)ethan-1-one is an addition reaction.
Reaction: C₉H₁₆O + H₂ → C₉H₁₈O
This reaction is, in principle, 100% atom-economical, as all atoms of the ketone and hydrogen gas are incorporated into the final alcohol product. rsc.org This makes it an inherently "green" reaction from an atom economy standpoint.
Table 2: Atom Economy Calculation for the Hydrogenation of 1-(4-Methylcyclohexyl)ethan-1-one
| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |
| 1-(4-Methylcyclohexyl)ethan-1-one | C₉H₁₆O | 140.22 | This compound | C₉H₁₈O | 142.24 |
| Hydrogen | H₂ | 2.02 | |||
| Total Mass of Reactants | 142.24 | Total Mass of Desired Product | 142.24 | ||
| Atom Economy (%) | 100% |
Calculation: (Mass of desired product / Total mass of reactants) x 100
While the theoretical atom economy is perfect, real-world processes must also consider waste generated from solvents, catalysts, and workup procedures. This is often evaluated using metrics like Process Mass Intensity (PMI), which considers the total mass used in a process (reactants, solvents, reagents, process water) relative to the mass of the active pharmaceutical ingredient produced. To minimize waste, green synthetic protocols focus on:
Using catalytic amounts of reagents instead of stoichiometric ones. wikipedia.org
Employing recyclable heterogeneous or biocatalysts to simplify product separation and reduce waste from purification steps like column chromatography. rsc.orgmdpi.com
Choosing environmentally benign solvents, preferably water, or minimizing solvent use altogether. mdpi.com
By combining a high atom economy reaction with sustainable catalytic systems and minimizing auxiliary substances, the synthesis of this compound can align closely with the principles of green chemistry, reducing its environmental footprint.
Chemical Reactivity and Mechanistic Investigations of 1 4 Methylcyclohexyl Ethanol
Elucidation of Reaction Pathways and Transition State Characterization
The reactivity of 1-(4-methylcyclohexyl)ethanol is centered around its secondary alcohol functionality. This section details the mechanisms of its key transformations.
Oxidation and Reduction Mechanisms Involving the Secondary Alcohol Functionality
The interconversion between this compound and its corresponding ketone, 1-(4-methylcyclohexyl)ethan-1-one (B154312), is a fundamental process in its chemistry.
Oxidation: The oxidation of the secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. This transformation can be achieved using various oxidizing agents. Common chromium (VI) reagents like chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in acid) are effective. The mechanism typically proceeds through the formation of a chromate (B82759) ester intermediate. The rate-determining step is the removal of the α-hydrogen by a base (like water), which facilitates the collapse of the intermediate and elimination of a reduced chromium species, forming the ketone. The transition state is considered to be less sterically crowded than the starting chromate ester, a factor that influences reaction rates based on the alcohol's conformation. ic.ac.uk
Reduction: The reverse reaction, the reduction of 1-(4-methylcyclohexyl)ethan-1-one back to the secondary alcohol, is readily accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. masterorganicchemistry.comlumenlearning.com This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent (like water or alcohol) yields the final alcohol product. masterorganicchemistry.comyoutube.com
| Reaction Type | Common Reagents | Product |
| Oxidation | Chromic Acid (H₂CrO₄), Pyridinium Chlorochromate (PCC) | 1-(4-Methylcyclohexyl)ethan-1-one |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | This compound |
Derivatization Reactions (e.g., Esterification, Etherification) and Associated Kinetics
The hydroxyl group of this compound serves as a key site for derivatization reactions, primarily through ester and ether formation.
Esterification: The most common method for ester formation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. wikipedia.org The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, enhancing its electrophilicity. The alcohol's oxygen then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. The kinetics of Fischer esterification are sensitive to steric hindrance; secondary alcohols like this compound react more slowly than primary alcohols due to the increased steric bulk around the hydroxyl group, which impedes the approach to the carboxylic acid. researchgate.netucr.ac.cr
Etherification: The Williamson ether synthesis provides a classic route to ethers. wikipedia.org This method involves a two-step process: first, the alcohol is deprotonated with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide via an Sₙ2 reaction. wikipedia.orgbyjus.com However, due to the secondary nature of this compound, the resulting alkoxide is sterically hindered. This steric bulk can lead to a competing E2 elimination reaction, especially if a secondary or tertiary alkyl halide is used as the electrophile, reducing the ether yield. masterorganicchemistry.compearson.com
| Reaction | Reactants | Catalyst/Conditions | Key Mechanistic Feature |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄), Heat | Nucleophilic acyl substitution |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | - | Sₙ2 displacement by alkoxide |
Stereospecific and Stereoselective Transformations
With two potential stereocenters—one at C1 (bearing the hydroxyl group) and one at C4 (bearing the methyl group)—this compound can exist as four stereoisomers (two diastereomeric pairs of enantiomers). This stereochemical complexity makes stereospecific and stereoselective reactions particularly relevant.
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. inflibnet.ac.inorganicchemistrytutor.com For example, an Sₙ2 reaction on a chiral derivative of this compound (where the hydroxyl group is converted to a good leaving group) would proceed with inversion of configuration at the C1 center, making the reaction stereospecific. nih.gov
A stereoselective reaction is one that preferentially forms one stereoisomer over others. inflibnet.ac.in The reduction of the precursor ketone, 1-(4-methylcyclohexyl)ethan-1-one, is a key example. The hydride can attack the planar carbonyl group from either of two faces, leading to two possible diastereomeric alcohols (e.g., cis or trans relative to the C4-methyl group). The relative amounts of these products are determined by the steric and electronic environment around the carbonyl group. For instance, reduction of substituted cyclohexanones with NaBH₄ often shows a preference for the hydride to add from the less sterically hindered face, leading to the thermodynamically more stable equatorial alcohol. cdnsciencepub.com However, the use of certain additives, like cerium(III) chloride, can reverse this selectivity, favoring axial attack to yield the trans-alcohol. acs.org Similarly, enzymatic reductions are known to exhibit high stereoselectivity. nih.gov
Conformational Influence on Reactivity and Reaction Stereochemistry
The three-dimensional shape of this compound is not static. Its cyclohexane (B81311) ring exists predominantly in a chair conformation, and the orientation of its substituents profoundly impacts its stability and reactivity.
Anomeric and Stereoelectronic Effects in Cyclohexane Derivatives
Stereoelectronic effects are orbital interactions that influence the shape, stability, and reactivity of a molecule. rsc.org While the classic anomeric effect pertains to rings with a heteroatom adjacent to a substituent-bearing carbon, the underlying principles of orbital overlap are crucial for all cyclohexane derivatives.
More relevant to the alcohol's reactivity is the interaction involving the oxygen's lone pairs. An oxygen lone pair orbital that is anti-periplanar to an adjacent C–H bond can donate into the σ*(C-H) orbital. rsc.org This interaction weakens the C-H bond, making it more susceptible to abstraction, for instance, during oxidation. rsc.org This stereoelectronic assistance can make an axial C-H bond (which is anti-periplanar to a ring C-C bond and can align with a lone pair) more reactive than an equatorial one in certain reactions.
Conformational Equilibrium Shifts and Their Impact on Reaction Outcomes
The 1,4-disubstituted cyclohexane ring of this molecule exists as cis and trans diastereomers, each undergoing a rapid "chair flip" between two chair conformations at room temperature. spcmc.ac.infiveable.me
Trans Isomer: The two chair conformers are a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformer, which places both the large methyl and hydroxyethyl (B10761427) groups in the less sterically hindered equatorial positions, is significantly more stable and therefore predominates at equilibrium. libretexts.org
Cis Isomer: Both chair conformers are equivalent in energy, each having one axial and one equatorial substituent (a,e and e,a). spcmc.ac.in The equilibrium constant is therefore 1. The more stable conformer will be the one that places the bulkier of the two groups in the equatorial position. libretexts.org The relative steric bulk of substituents is often quantified by A-values, which represent the energy penalty for a group being in the axial position. wikipedia.orgmasterorganicchemistry.com
| Isomer | Conformer 1 | Conformer 2 | Predominant Conformer at Equilibrium |
| trans-1-(4-Methylcyclohexyl)ethanol | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial |
| cis-1-(4-Methylcyclohexyl)ethanol | Axial-Equatorial (a,e) | Equatorial-Axial (e,a) | The one with the bulkier group equatorial |
Role as an Intermediate or Substrate in Complex Multistep Synthesis
This compound serves as a valuable intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its utility stems from the presence of a secondary alcohol on a substituted cyclohexane ring, allowing for a variety of chemical transformations. The compound can be prepared through conventional methods, such as the hydrogenation of 4-methylacetophenone, making it an accessible starting material for synthetic campaigns. researchgate.netgoogle.com
Key Transformation Steps in Target Molecule Synthesis
The hydroxyl group of this compound is the primary site of reactivity, enabling its conversion into other functional groups, which are then incorporated into larger target molecules. These transformations are fundamental steps in multistep synthetic pathways.
Key transformations include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methylcyclohexyl)ethan-1-one. This ketone is a significant intermediate, particularly in the fragrance industry, and can serve as a precursor for further reactions. More vigorous oxidation can lead to the cleavage of the acetyl group to form 4-methylcyclohexane-1-carboxylic acid. This carboxylic acid is a building block for complex heterocyclic compounds with potential biological activity, such as quinolinone derivatives. iucr.org
Esterification: The compound readily undergoes esterification with various carboxylic acids or their derivatives to form esters. These esters are often targeted for their fragrance properties, combining the structural motif of the alcohol with different acyl groups to create a diverse range of scents. google.com
Substitution and Elaboration: The 4-methylcyclohexyl moiety is a structural component in various pharmacologically active compounds, including ligands for cannabinoid receptors (CB2) and phencyclidine (PCP) analogues. acs.orgscribd.com In these syntheses, while not always starting directly from this compound, the synthetic routes build the characteristic 4-methylcyclohexyl group, which could be derived from it or its ketone equivalent. For instance, the synthesis of 1-(1-phenyl-4-methylcyclohexyl)piperidines utilizes 4-methylcyclohexanone, a direct oxidation product of the corresponding cyclohexanol (B46403). scribd.com
The following table summarizes key transformation steps involving this compound or its immediate derivatives in the synthesis of target molecules.
| Starting Material | Transformation | Reagents/Conditions | Product Class | Application/Target Molecule |
| This compound | Esterification | Carboxylic Acid/Acid Chloride | Esters | Fragrance Compounds google.com |
| This compound | Oxidation | Oxidizing Agent (e.g., PCC, CrO₃) | Ketone (1-(4-methylcyclohexyl)ethan-1-one) | API Intermediate, Fragrance Precursor |
| 1-(4-Methylcyclohexyl)ethan-1-one | Further Elaboration | Various | Substituted Piperidines | PCP Analogues scribd.com |
| This compound | Vigorous Oxidation | Strong Oxidant (e.g., KMnO₄) | Carboxylic Acid (4-Methylcyclohexane-1-carboxylic acid) | Heterocyclic Compounds |
| 4-Methylcyclohexane-1-carboxylic acid | Cyclization/Coupling | Hydroxylamine, 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile | Oxadiazolyl-quinolinone derivative | Biologically Active Heterocycles iucr.org |
Methodologies for Chiral Pool Synthesis Utilizing the Compound
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. tcichemicals.com While this compound itself is not a primary example from the classical chiral pool (like amino acids or terpenes), the principles can be applied to it by generating enantiopure or diastereomerically enriched forms. The chirality can arise from two sources: the stereocenter bearing the hydroxyl group and the cis/trans isomerism of the 4-methyl group relative to the ethanol (B145695) substituent on the cyclohexane ring.
Methodologies for generating and utilizing the chirality of the this compound scaffold include:
Asymmetric Hydrogenation: The most direct route to chiral this compound is the asymmetric hydrogenation of its precursor, 4-methylacetophenone. The hydrogenation of the aromatic ring and subsequent reduction of the ketone using chiral catalysts can afford specific stereoisomers of the final alcohol. researchgate.net For example, hydrogenation over a rhodium-on-alumina catalyst can selectively reduce the ketone before hydrogenating the aromatic ring, providing a pathway to control the stereochemistry. researchgate.net
Diastereomeric Resolution: For mixtures of stereoisomers, classical resolution techniques can be employed. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts or esters, which can then be separated by physical methods like crystallization. scribd.com This approach has been successfully used to resolve related chiral cyclohexylamines. scribd.com
Stereoselective Elaboration: Once a specific stereoisomer of this compound is obtained, it can be used as a chiral building block. The stereochemistry of the starting alcohol can direct subsequent reactions, leading to the formation of specific stereoisomers of the target molecule. This is a foundational concept in asymmetric synthesis. univpancasila.ac.id The application of related chiral cyclohexanol derivatives, such as those based on isopulegol, as ligands in enantioselective catalysis demonstrates the potential of such scaffolds to induce chirality in chemical reactions. mdpi.comresearchgate.net
The table below outlines potential methodologies for leveraging the stereochemistry of the this compound scaffold in synthesis.
| Methodology | Description | Precursor/Substrate | Example/Potential Application |
| Asymmetric Synthesis | Use of chiral catalysts or reagents to stereoselectively create the alcohol. | 4-Methylacetophenone | Asymmetric hydrogenation using a chiral Rh or Ru catalyst to produce enantiomerically enriched this compound. researchgate.net |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers or diastereomers. | Racemic or diastereomeric mixture of this compound | Formation of diastereomeric esters with a chiral acid, followed by fractional crystallization and hydrolysis. scribd.com |
| Chiral Pool Approach | Use of an obtained enantiopure isomer as a starting material for a multi-step synthesis. | Enantiopure this compound | Synthesis of chiral ligands for asymmetric catalysis or as a chiral building block for pharmaceuticals, leveraging the defined stereocenters. mdpi.comresearchgate.net |
Conformational Analysis and Stereochemical Dynamics of 1 4 Methylcyclohexyl Ethanol
Application of Advanced Spectroscopic Techniques for Conformational Elucidation
Advanced spectroscopic methods are indispensable for characterizing the conformational isomers of 1-(4-methylcyclohexyl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the dynamic processes of ring inversion and the stable orientations of the molecule's substituents.
Dynamic Nuclear Magnetic Resonance (NMR) for Ring Inversion and Side Chain Rotations
Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for investigating the kinetics of conformational changes, such as the chair-chair ring inversion of the cyclohexane (B81311) moiety in this compound. At sufficiently low temperatures, the rate of this inversion is slow on the NMR timescale, allowing for the distinct observation of signals for the axial and equatorial conformers. As the temperature is increased, the rate of inversion accelerates. At the coalescence temperature (Tc), the separate signals for the two conformers merge into a single broad peak. Above this temperature, the inversion is so rapid that only a time-averaged spectrum is observed.
The energy barrier for this ring inversion (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals of the two conformers. For 1,4-disubstituted cyclohexanes, the trans isomer typically exists predominantly in a diequatorial conformation, which is highly stable. The cis isomer, however, exists as a dynamic equilibrium between two chair conformers: one with an axial hydroxyl group and an equatorial methyl group, and the other with an equatorial hydroxyl group and an axial methyl group.
The chemical shifts of the carbinol proton (-CH(OH)-) and the protons on the cyclohexane ring are particularly sensitive to their axial or equatorial orientation. Generally, axial protons are more shielded (resonate at a lower chemical shift) compared to their equatorial counterparts due to anisotropic effects from adjacent C-C bonds. The study of 13C NMR spectra of related cyclohexylmethanol derivatives has shown that axial carbinyl carbons are significantly shielded relative to equatorial ones, a principle that applies directly to this compound. cdnsciencepub.com
Table 1: Representative Dynamic ¹H-NMR Data for the Carbinol Proton in cis-1-(4-Methylcyclohexyl)ethanol This table presents hypothetical data to illustrate the principles of DNMR analysis.
| Conformer (OH group) | Chemical Shift (δ) at Low Temp. (ppm) | Coalescence Temperature (Tc) | Energy Barrier (ΔG‡) |
| Axial | 3.50 | -60 °C (213 K) | ~10.2 kcal/mol |
| Equatorial | 4.05 | -60 °C (213 K) | ~10.2 kcal/mol |
Vibrational Spectroscopy (IR, Raman) for Conformational Isomer Differentiation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a means to distinguish between different conformational isomers based on their unique vibrational modes. rsc.org The frequencies of specific molecular vibrations, such as the C-O and O-H stretching modes, are sensitive to the conformation of the molecule.
For this compound, the C-O stretching frequency is a key indicator of the substituent's orientation. It has been established that the C-O stretching vibration for an equatorial hydroxyl group occurs at a higher frequency (typically 1040-1060 cm⁻¹) compared to an axial hydroxyl group (typically 970-1000 cm⁻¹). This difference arises from the varying coupling of the C-O bond with the C-C bonds of the cyclohexane ring in the two orientations.
The O-H stretching frequency is also informative, as it is highly sensitive to hydrogen bonding. An equatorial hydroxyl group is generally more sterically exposed and readily available to form intermolecular hydrogen bonds in condensed phases, leading to a broad absorption band around 3300-3400 cm⁻¹. An axial hydroxyl group, being more sterically hindered, might exhibit a sharper, less-shifted band corresponding to free or weakly interacting hydroxyl groups, or it may participate in intramolecular interactions that alter its frequency.
Table 2: Characteristic Vibrational Frequencies for Conformational Isomers of this compound This table shows typical frequency ranges for distinguishing between axial and equatorial hydroxyl groups.
| Vibrational Mode | Axial OH Conformer (cm⁻¹) | Equatorial OH Conformer (cm⁻¹) |
| C-O Stretch | 970 - 1000 | 1040 - 1060 |
| O-H Stretch (Intermolecular H-bonding) | ~3350 (less prominent) | ~3350 (prominent, broad) |
| "Free" O-H Stretch | ~3630 (sharper) | ~3630 (less prominent) |
Theoretical and Computational Modeling of Conformational Landscapes
Computational chemistry provides powerful tools for mapping the complex potential energy surfaces of flexible molecules like this compound. These methods allow for the prediction of stable conformers, the transition states that connect them, and their relative energies.
Molecular Mechanics and Molecular Dynamics Simulations of Cyclohexyl Conformations
Molecular mechanics (MM) methods, which employ classical force fields (e.g., MM2, AMBER, MMFF), are computationally efficient for exploring the conformational space of large molecules. researchgate.net A systematic or random search of torsional angles can identify various low-energy conformations, including the expected chair forms as well as higher-energy boat and twist-boat structures. For this compound, these calculations can quantify the steric strain associated with different substituent orientations.
Molecular dynamics (MD) simulations build upon molecular mechanics by incorporating thermal energy and simulating the movement of atoms over time. An MD simulation can model the dynamic transitions between different conformations, such as the chair-chair ring flip and the rotation of the hydroxyethyl (B10761427) side chain. By analyzing the simulation trajectory, one can determine the population distribution of different conformers at a given temperature and the rates of their interconversion.
Quantum Chemical Calculations of Energy Minima and Conformational Barriers
For a more accurate determination of energies and structures, quantum chemical calculations are employed. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide reliable descriptions of the electronic structure and can be used to calculate the relative energies of conformers and the energy barriers between them with high precision. jraic.comnih.gov
For this compound, these calculations confirm that the trans isomer's diequatorial conformer is the global energy minimum. For the cis isomer, calculations can precisely determine the energy difference between the conformer with an axial hydroxyl group and the one with an axial methyl group, predicting their equilibrium populations. The transition state for ring inversion can also be located and its energy calculated, providing a theoretical value for the inversion barrier that can be compared with experimental DNMR results. mdpi.com
Table 3: Hypothetical Quantum Chemical Energy Profile for this compound Conformers Calculated at the DFT B3LYP/6-31G(d) level of theory. Energies are relative to the most stable conformer.
| Isomer | Conformation (Me, OH) | Relative Energy (kcal/mol) |
| trans | Equatorial, Equatorial | 0.00 |
| cis | Equatorial, Axial | 2.55 |
| cis | Axial, Equatorial | 1.85 |
| trans | Axial, Axial | ~5.40 |
Influence of Conformational Preferences on Intermolecular Interactions and Recognition
A study on the closely related (4-methylcyclohexyl)methanol (B126014) (4-MCHM) isomers revealed that the cis and trans forms have different dipole moments, solubilities, and partitioning behaviors. researchgate.netresearchgate.net The cis isomer of 4-MCHM was found to be more soluble in water and possess a larger solvated dipole moment than the trans isomer. researchgate.net This principle extends to this compound, where the equilibrium between different conformers of the cis isomer results in an averaged molecular shape and polarity that differs significantly from the more rigid diequatorial trans isomer.
Applications of 1 4 Methylcyclohexyl Ethanol in Asymmetric Synthesis and Chiral Ligand Design
Utilization as a Chiral Building Block in Enantioselective Transformations
The inherent chirality of 1-(4-methylcyclohexyl)ethanol, once resolved into its pure enantiomers, can be harnessed to influence the stereochemical outcome of chemical reactions. Its potential lies in its temporary incorporation into a prochiral substrate to direct a subsequent diastereoselective transformation.
Role as a Chiral Auxiliary for Asymmetric Inductions
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereoselectivity of a reaction. The structural characteristics of this compound, particularly the bulky 4-methylcyclohexyl group, make it an intriguing candidate for a chiral auxiliary. This aliphatic ring can create a well-defined steric environment, effectively shielding one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face.
For instance, enantiomerically pure this compound could be esterified with a prochiral carboxylic acid derivative. The resulting ester, now possessing a chiral center, could undergo reactions such as enolate alkylation or a Diels-Alder reaction. The 4-methylcyclohexyl group would be expected to dictate the stereochemical course of these reactions, leading to a high degree of asymmetric induction. Following the reaction, the auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched product and recover the this compound moiety for reuse. This strategy is well-precedented with other chiral alcohols like 8-phenylmenthol.
Precursor for Chirally Pure Reagents and Catalysts
Beyond its role as a transient auxiliary, this compound can serve as a foundational building block for the synthesis of chirally pure reagents and organocatalysts. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of various functionalities that can participate in or catalyze asymmetric reactions.
For example, the alcohol could be converted into a corresponding chiral amine, which is a key component in many organocatalysts. These catalysts are instrumental in a wide array of transformations, including Michael additions and aldol (B89426) reactions. The steric and electronic properties of the 4-methylcyclohexyl group would be imprinted upon the resulting catalyst, influencing its activity and the enantioselectivity of the reactions it mediates.
Design and Synthesis of Chiral Ligands Incorporating the this compound Moiety
The development of novel chiral ligands is paramount to advancing transition metal-catalyzed asymmetric synthesis. The this compound scaffold offers a versatile platform for the design of new ligands, where the cyclohexyl group can provide the necessary steric bulk to create an effective chiral pocket around the metal center.
Development of Novel Phosphine (B1218219), Oxazoline (B21484), or Diamine Ligands
The synthesis of privileged ligand classes such as phosphines, oxazolines, and diamines could potentially start from this compound.
Phosphine Ligands: Chiral phosphine ligands are among the most successful and widely used ligands in asymmetric catalysis. The hydroxyl group of this compound could be transformed into a leaving group, followed by nucleophilic substitution with a phosphine-containing moiety. Alternatively, the alcohol could be used to synthesize a larger chiral backbone onto which phosphine groups are installed. The resulting ligands, featuring the bulky 4-methylcyclohexyl group, could be effective in reactions like asymmetric hydrogenation and cross-coupling reactions.
Oxazoline Ligands: Chiral oxazoline ligands, particularly bis(oxazolines), are highly effective in a variety of copper- and palladium-catalyzed reactions. The synthesis of such ligands often involves the condensation of a dinitrile or diacid with a chiral amino alcohol. This compound could be converted to a chiral amino alcohol, which would then serve as the key building block for a new class of oxazoline ligands.
Diamine Ligands: Chiral diamines are crucial ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. Synthetic routes to chiral diamines from chiral alcohols are well-established, suggesting that this compound could be a valuable precursor for this class of ligands.
Catalytic Performance and Enantioselectivity in Asymmetric Catalysis
While specific data on the catalytic performance of ligands derived from this compound is not yet available in the scientific literature, predictions can be made based on analogous systems. The steric hindrance provided by the 4-methylcyclohexyl group is expected to play a crucial role in achieving high enantioselectivity. By restricting the possible conformations of the substrate-catalyst complex, a well-designed ligand can effectively differentiate between the two prochiral faces of the substrate.
The table below presents a hypothetical scenario for the performance of a novel phosphine ligand derived from this compound in a benchmark asymmetric hydrogenation reaction. The projected data is based on the performance of existing ligands with similar structural motifs.
Table 1: Projected Performance of a Hypothetical this compound-Derived Phosphine Ligand in Asymmetric Hydrogenation
| Substrate | Product | Enantiomeric Excess (ee %) | Conversion (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >95 | >99 |
| Itaconic acid | (S)-Methylsuccinic acid | >90 | >99 |
| α-Acetamidocinnamic acid | N-Acetyl-D-phenylalanine | >95 | >99 |
Theoretical and Computational Chemistry Studies of 1 4 Methylcyclohexyl Ethanol
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost. For 1-(4-methylcyclohexyl)ethanol, DFT studies, though not extensively reported in dedicated literature, can be extrapolated from research on analogous compounds like other secondary alcohols and substituted cyclohexanes.
Analysis of Molecular Orbitals, Electron Density, and Electrostatic Potentials
The electronic character of this compound is dictated by the interplay of its constituent functional groups: the hydroxyl group, the cyclohexyl ring, and the methyl substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In alcohols, the HOMO is typically localized on the oxygen atom of the hydroxyl group, specifically its non-bonding lone pair electrons. The LUMO, conversely, is often associated with the antibonding σ* orbital of the C-O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org
The electron density distribution, another output of DFT calculations, reveals the regions of high and low electron concentration within the molecule. For this compound, the highest electron density is expected around the electronegative oxygen atom. The molecular electrostatic potential (MEP) map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP would show a significant negative potential around the oxygen atom, highlighting its role as a hydrogen bond acceptor and a site for protonation.
Prediction of Spectroscopic Signatures and Reactivity Descriptors
DFT calculations can accurately predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For cyclohexanol (B46403) and its derivatives, DFT has been used to interpret the complex vibrational modes associated with the ring and the hydroxyl group. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing valuable information for structural elucidation.
A range of reactivity descriptors can be derived from DFT calculations to quantify the chemical behavior of this compound. These descriptors, based on the principles of conceptual DFT, provide a theoretical framework for understanding and predicting reactivity. acs.orgresearchgate.net
| Reactivity Descriptor | Formula | Interpretation for this compound |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of the molecule. |
| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. scirp.org |
This table presents conceptually derived data for this compound based on general principles of DFT applied to similar alcohol compounds.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Hydrogen Bonding
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent phenomena such as solvation and conformational changes. By simulating the movement of atoms and molecules over time, MD can shed light on the interactions between this compound and its surrounding solvent molecules.
Simulation of Solvent-Solute Interactions and Solvation Shell Dynamics
The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces, including van der Waals interactions and, most importantly, hydrogen bonding. MD simulations can model the formation and dynamics of the solvation shell around the solute molecule. researchgate.net In aqueous solutions, water molecules will form a structured cage around the nonpolar cyclohexyl and methyl groups, while engaging in specific hydrogen bonding interactions with the hydroxyl group. The hydroxyl group of this compound can act as both a hydrogen bond donor (through its hydrogen atom) and an acceptor (through its oxygen lone pairs).
Simulations of alcohols in various solvents have shown that the structure and dynamics of the solvation shell are highly dependent on the nature of the solvent. rsc.orgacs.org For instance, in protic solvents like water or other alcohols, a well-defined hydrogen-bonded network is established, significantly influencing the solute's properties. rsc.orgku.edu
Impact of Solvation on Conformational Equilibria and Reaction Rates
The cyclohexyl ring in this compound is not static but exists in a dynamic equilibrium between different chair conformations. The substituents—the methyl group and the ethanol (B145695) group—can occupy either axial or equatorial positions. Computational studies on substituted cyclohexanes have demonstrated that the conformational preference is influenced by steric and electronic effects, which can be modulated by the solvent. acs.org MD simulations can be employed to explore the conformational landscape of this compound in different solvent environments and to determine the relative populations of various conformers. nih.gov
Solvation also plays a critical role in reaction rates. By stabilizing or destabilizing reactants, transition states, and products to different extents, the solvent can significantly alter the activation energy of a reaction. MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to calculate the free energy profile of a reaction in solution, providing insights into the solvent's influence on the reaction kinetics.
Quantum Chemical Characterization of Reaction Mechanisms and Transition State Structures
Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions at the electronic level. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them.
For this compound, a key reaction is its dehydration to form alkenes. byjus.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and can proceed through different mechanisms, such as E1 or E2. Quantum chemical calculations can be used to model these pathways. In an E1 mechanism, the reaction would proceed through a carbocation intermediate, while an E2 mechanism involves a concerted process. By calculating the energies of the transition states for both pathways, it is possible to predict which mechanism is more favorable under specific conditions. acs.orgacs.org
Calculation of Energy Profiles for Elementary Reaction Steps
Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions at a molecular level. For a compound like this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energy profiles of elementary reaction steps. This involves mapping the potential energy surface of a reaction, identifying transition states, and determining the activation energies and reaction enthalpies for each step. These calculations are crucial for understanding reaction mechanisms, predicting reaction rates, and designing more efficient catalytic processes.
A common reaction pathway for alcohols like this compound is acid-catalyzed dehydration. This process typically proceeds through a series of elementary steps, including protonation of the hydroxyl group, formation of a carbocation intermediate, and subsequent elimination of a proton to form an alkene. Computational studies on analogous alcohols, such as ethanol and butanol, have shown that DFT calculations can effectively model these steps. nsf.govacs.orgresearchgate.net For instance, the B3LYP functional with a suitable basis set like 6-311G++(d,p) is often used for geometry optimizations and frequency calculations of reactants, intermediates, transition states, and products. nsf.gov
For the dehydration of this compound, two main pathways can be computationally explored: a stepwise mechanism (E1) and a concerted mechanism (E2). In the E1 mechanism, the C-O bond breaks first to form a carbocation, which then loses a proton. In the E2 mechanism, the C-O bond breaking and C-H bond breaking occur simultaneously. DFT calculations can help determine which pathway is more favorable by comparing their activation energies. For many secondary alcohols, the E1 pathway is competitive, and the stability of the resulting secondary carbocation is a critical factor. nih.gov
The table below illustrates a hypothetical energy profile for the elementary steps in the acid-catalyzed dehydration of this compound, based on typical values found in computational studies of similar alcohol dehydrations. acs.orgnih.gov
Hypothetical Energy Profile for Dehydration of this compound
| Elementary Step | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant (Alcohol + H+) | Initial state | 0.0 |
| Protonated Alcohol | Protonation of the hydroxyl group | -5.0 |
| Transition State 1 (TS1) | C-O bond breaking | +20.0 |
| Carbocation Intermediate | Formation of the 1-(4-methylcyclohexyl)ethyl cation | +15.0 |
| Transition State 2 (TS2) | C-H bond breaking for proton elimination | +18.0 |
| Product (Alkene + H3O+) | Formation of 4-methyl-1-(prop-1-en-2-yl)cyclohexane | -10.0 |
Exploration of Catalytic Cycles and Reaction Energetics
DFT calculations are instrumental in mapping out the energetics of each step in a proposed catalytic cycle. acs.orgacs.org For instance, in the palladium-catalyzed aerobic oxidation of alcohols, the catalytic cycle involves several key steps: coordination of the alcohol to the palladium center, deprotonation, β-hydride elimination to form the ketone and a palladium-hydride species, and finally, the regeneration of the active catalyst through oxidative addition of oxygen and reductive elimination of water. acs.orgacs.org
Furthermore, computational studies can investigate the effect of different ligands on the catalyst's activity and selectivity. For a rhodium-based catalyst used in the hydrogenation of a ketone to an alcohol, theoretical calculations can compare the energetics of the catalytic cycle with different phosphine (B1218219) ligands, for example, to predict which ligand would lead to the most efficient catalyst. nih.gov
Below is a representative data table illustrating the energetics of a hypothetical catalytic cycle for the hydrogenation of 1-(4-methylcyclohexyl)ethanone to this compound, catalyzed by a generic transition metal complex. The values are based on principles and data from computational studies of similar catalytic hydrogenations. sciopen.comresearchgate.net
Hypothetical Reaction Energetics for the Catalytic Hydrogenation of 1-(4-Methylcyclohexyl)ethanone
| Step in Catalytic Cycle | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Catalyst + H2 | Initial state | 0.0 |
| Catalyst-H2 Complex | Oxidative addition of H2 | +5.0 |
| Transition State (H-H cleavage) | Cleavage of the H-H bond | +15.0 |
| Dihydride Catalyst | Formation of the active dihydride species | -2.0 |
| Ketone Coordination | Coordination of 1-(4-methylcyclohexyl)ethanone to the catalyst | -8.0 |
| Transition State (Hydride transfer) | First hydride transfer to the carbonyl carbon | +12.0 |
| Alkoxide Intermediate | Formation of the metal-alkoxide intermediate | -15.0 |
| Product Release | Release of this compound and catalyst regeneration | -25.0 |
These computational explorations provide a molecular-level understanding of the catalytic processes involving this compound, guiding experimental efforts to develop more sustainable and efficient chemical transformations.
Advanced Analytical Methodologies for Complex Mixture Analysis and Stereoisomer Discrimination
Chiral Separation Techniques for Enantiomeric and Diastereomeric Purity Determination
The separation of enantiomers and diastereomers is paramount for the quality control and characterization of 1-(4-Methylcyclohexyl)ethanol. Since enantiomers possess identical physical properties in an achiral environment, specialized chiral selectors are required for their resolution. udl.catwvu.edu Diastereomers, having different physical properties, can sometimes be separated on achiral stationary phases, but their separation is often enhanced using chiral chromatography. hplc.eu
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile chiral compounds like alcohols. wvu.edu The enantiomers of this compound can be separated directly on a chiral stationary phase (CSP). gcms.cz Cyclodextrin derivatives, such as permethylated β-cyclodextrin, are common CSPs that form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. udl.catnih.gov To improve volatility and enhance separation, the alcohol can be derivatized, for instance, by acylation to form the corresponding acetate (B1210297) ester. udl.catnih.gov This derivatization reduces polarity and can improve the interaction with the CSP. udl.cat
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for enantiomeric separation. wvu.edujiangnan.edu.cn Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for resolving a broad range of racemates, including cyclic alcohols. researchgate.netmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is crucial for optimizing selectivity and resolution. researchgate.net
Table 1: Illustrative Chiral GC and HPLC Separation Parameters for Cyclic Alcohols
This table outlines typical starting conditions for the chiral separation of compounds structurally similar to this compound. Optimization is generally required.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detector | Key Separation Principle |
| Chiral GC | Cyclodextrin-based (e.g., CP Chirasil-DEX CB) nih.gov | Hydrogen or Helium | FID | Enantioselective inclusion complexation |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA, IC) researchgate.net | n-Hexane / 2-Propanol (e.g., 90/10 v/v) mdpi.com | UV/PDA | Differential interaction (H-bonding, steric effects) with the chiral polymer |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green technology for chiral separations, often providing faster and more efficient resolutions than HPLC. chromatographyonline.com The technique typically uses supercritical carbon dioxide as the main mobile phase, which exhibits low viscosity and high diffusivity, allowing for high flow rates without generating excessive backpressure. chromatographyonline.com
For chiral separations, alcohol modifiers such as methanol, ethanol (B145695), or 2-propanol are added to the CO2 to modulate solvent strength and enhance interactions with the CSP. researchgate.netchromatographyonline.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chromatographyonline.com The chiral recognition mechanisms in SFC can differ slightly from HPLC due to the different properties of the mobile phase, sometimes leading to unique or improved selectivity. SFC is particularly advantageous for its reduced analysis times and significantly lower consumption of organic solvents compared to normal-phase HPLC. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Insights
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. While standard 1D ¹H and ¹³C NMR can confirm the basic connectivity, advanced techniques are required to unambiguously assign the relative stereochemistry (cis/trans) and to probe higher-order structural features.
Two-Dimensional and Three-Dimensional NMR for Complex Spectral Assignment
Two-dimensional (2D) NMR experiments are crucial for resolving spectral overlap and establishing detailed structural correlations. wikipedia.org For the stereoisomers of this compound, several 2D techniques are particularly informative:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings through bonds. libretexts.org It would reveal the complete coupling network within the cyclohexane (B81311) ring and the ethyl group, confirming which protons are adjacent to one another.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. libretexts.org NOESY is the key experiment for determining the cis/trans isomerism. For the cis isomer, a NOE cross-peak would be expected between the protons of the ring's methyl group and the protons of the ethanol side chain. For the trans isomer, such a correlation would be absent or very weak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum. youtube.com
Table 2: Application of 2D NMR Experiments to this compound
This table summarizes the primary information obtained from various 2D NMR experiments for structural analysis.
| Experiment | Correlation Type | Information Gained for this compound |
| COSY | ¹H—¹H (through-bond) | Identifies adjacent protons; maps the spin systems of the ring and side chain. libretexts.org |
| NOESY | ¹H—¹H (through-space) | Differentiates cis and trans diastereomers by identifying spatially proximate groups. libretexts.org |
| HSQC | ¹H—¹³C (one-bond) | Assigns each carbon atom by linking it to its attached proton(s). youtube.com |
| HMBC | ¹H—¹³C (multiple-bond) | Confirms connectivity between different parts of the molecule (e.g., ring to side chain). youtube.com |
Solid-State NMR for Conformational Polymorphism and Intermolecular Interactions
Solid-State NMR (ssNMR) spectroscopy provides invaluable information about the structure, conformation, and dynamics of molecules in the crystalline or amorphous solid state. rsc.org This technique is particularly useful for studying conformational polymorphism, where a single compound can exist in multiple distinct crystal forms. The stereoisomers of this compound may exhibit different crystal packing arrangements and intermolecular interactions, primarily through hydrogen bonding involving the hydroxyl group.
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution ¹³C spectra of solid samples. rsc.org Small differences in the ¹³C chemical shifts between different polymorphs can reveal subtle changes in molecular conformation and the local electronic environment. tandfonline.com Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl group or the conformational flexing of the cyclohexane ring. tandfonline.com
Mass Spectrometry Techniques for Fragmentation Pathways and Isotopic Labeling Studies
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. mdpi.com For this compound (molar mass: 142.24 g/mol nih.gov), the molecular ion peak (M⁺) at m/z 142 might be weak or absent in electron ionization (EI) mass spectra, which is common for alcohols. libretexts.org
The fragmentation of the molecular ion is predictable based on the established behavior of alcohols and cycloalkanes:
Loss of Water: A peak at M-18 (m/z 124) resulting from the dehydration of the alcohol is highly characteristic. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) to give a prominent peak at M-15 (m/z 127), or the loss of the entire ethyl group. A key fragment is often observed at m/z 45, corresponding to the [CH(OH)CH₃]⁺ ion.
Ring Fragmentation: The cyclohexane ring can undergo cleavage, leading to a series of fragment ions separated by 14 mass units (CH₂), which is typical for alkanes. libretexts.org A characteristic peak for substituted cyclohexanes often appears at m/z 57.
Loss of the Side Chain: Cleavage of the bond between the ring and the side chain can lead to a fragment at m/z 97, corresponding to the methylcyclohexyl cation.
Isotopic labeling studies, for example, by replacing the hydroxyl proton with deuterium (B1214612) (D), can be used to confirm these fragmentation mechanisms. In a deuterated sample, fragments that retain the hydroxyl group would have their mass shifted by one unit, helping to trace the pathways of fragmentation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
This table shows potential fragments and their corresponding mass-to-charge ratios (m/z) based on common fragmentation rules for alcohols and cyclic alkanes.
| m/z Value | Proposed Fragment Ion | Plausible Origin |
| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |
| 127 | [C₈H₁₅O]⁺ | M⁺ - •CH₃ (Loss of methyl from ethanol side chain) |
| 124 | [C₉H₁₆]⁺ | M⁺ - H₂O (Dehydration) |
| 97 | [C₇H₁₃]⁺ | Methylcyclohexyl cation (Loss of •CH(OH)CH₃ side chain) |
| 83 | [C₆H₁₁]⁺ | Methylcyclopentyl cation (Ring contraction and fragmentation) |
| 57 | [C₄H₉]⁺ | Butyl cation (Characteristic cycloalkane fragment) |
| 45 | [C₂H₅O]⁺ | [CH₃CHOH]⁺ (Alpha-cleavage, retaining the side chain) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Reaction Studies
High-resolution mass spectrometry is a powerful technique for the precise determination of an ion's mass-to-charge ratio (m/z). This precision allows for the calculation of an elemental composition, which is crucial for confirming the identity of a target compound in a reaction mixture and differentiating it from other potential byproducts or impurities. For this compound, with a chemical formula of C9H18O, the expected monoisotopic mass is 142.135765 Da. nih.gov
In a typical reaction study, a sample from the reaction mixture would be introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. These instruments can achieve mass accuracies in the low parts-per-million (ppm) range, enabling the confident assignment of a molecular formula. clemson.edu
The protonated molecule, [M+H]+, of this compound would be observed at an m/z of approximately 143.14305. uni.lu An HRMS instrument would be able to measure this with high accuracy. For instance, a measured m/z of 143.1429 would correspond to a mass error of approximately -1.0 ppm from the theoretical mass, providing strong evidence for the presence of the C9H19O+ ion.
Below is a table illustrating the theoretical exact masses of potential ions of this compound that could be observed in an HRMS analysis.
| Ion | Chemical Formula | Theoretical m/z |
| [M]+• | C9H18O | 142.13577 |
| [M+H]+ | C9H19O | 143.14305 |
| [M+Na]+ | C9H18ONa | 165.12499 |
| [M-H]- | C9H17O | 141.12849 |
| [M+H-H2O]+ | C9H17 | 125.13303 |
This data is derived from theoretical calculations for this compound. uni.lu
The ability of HRMS to distinguish between ions of very similar nominal mass is critical. For example, if a potential impurity with the formula C10H22 was present, its protonated molecule [C10H23]+ would have a theoretical m/z of 143.1800, which is easily distinguishable from the [M+H]+ of this compound by a high-resolution instrument.
Tandem Mass Spectrometry for Mechanistic Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides a deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating fragmentation pathways and for distinguishing between isomers that may have identical high-resolution masses. The study of substituted cyclohexanols often reveals characteristic fragmentation patterns. nih.govacs.org
In an MS/MS experiment of the protonated this compound ([M+H]+, m/z 143.1), the precursor ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions would provide a structural fingerprint of the molecule.
A primary and highly characteristic fragmentation pathway for alcohols is the neutral loss of a water molecule (H2O). pressbooks.pub For this compound, this would result in a product ion at m/z 125.1, corresponding to the [M+H-H2O]+ ion. uni.lu This dehydration is a common feature in the mass spectra of cyclohexanol (B46403) derivatives. acs.org
Further fragmentation of the m/z 125.1 ion or direct fragmentation from the molecular ion can occur. Cleavage of the bond between the ethyl group and the cyclohexyl ring can lead to characteristic fragments. For instance, the loss of the ethyl group could result in a fragment ion corresponding to the 4-methylcyclohexyl cation. Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. pressbooks.pub
The table below outlines a plausible fragmentation pattern for this compound based on known fragmentation mechanisms of similar compounds.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| 143.1 ([M+H]+) | 125.1 | H2O |
| 143.1 ([M+H]+) | 97.1 | C2H5OH (Ethanol) |
| 143.1 ([M+H]+) | 83.1 | C2H5OH + CH2 |
| 143.1 ([M+H]+) | 57.1 | C6H10O (Cyclohexanone derivative) |
| 125.1 | 83.1 | C3H6 |
| 125.1 | 69.1 | C4H8 |
This fragmentation data is proposed based on general fragmentation patterns of substituted cyclohexanols and may not represent experimentally verified values for this specific compound.
By carefully analyzing the product ion spectrum, it is possible to piece together the structure of the original molecule and differentiate it from its isomers. For example, the fragmentation pattern of 1-(2-Methylcyclohexyl)ethanol would likely show different relative abundances of fragment ions due to steric hindrance and the different substitution pattern on the cyclohexane ring, even though it has the same molecular formula and mass. The study of diastereomers of other cyclohexanol derivatives has shown that differences in the relative abundances of characteristic ions in their mass spectra can be used for their differentiation. nih.gov Energy-resolved tandem mass spectrometry experiments can further aid in distinguishing between cis and trans isomers by examining the energetics of the fragmentation pathways. researchgate.net
Biochemical and Molecular Interaction Research Pertaining to 1 4 Methylcyclohexyl Ethanol
Investigation of Molecular Recognition and Binding Mechanisms with Purified Biomolecules in vitro
Direct studies on the molecular recognition and binding of 1-(4-methylcyclohexyl)ethanol with purified biomolecules are limited. However, insights can be drawn from research on similar alicyclic alcohols and their interactions with proteins, particularly enzymes and receptors.
Characterization of Binding Kinetics and Thermodynamics with Enzymes or Receptors
In one study, the interaction of a series of 1-alkanols with the Shaw2 K+ channel was investigated. The results demonstrated that the association rate constants increased with the length of the alkyl chain, indicating the importance of hydrophobic interactions in the binding process. nih.govacs.org The dissociation rates, however, were less affected by the chain length, suggesting that polar interactions play a significant role in stabilizing the alcohol-channel complex. nih.govacs.org It is plausible that this compound would exhibit similar binding characteristics, with its cyclohexyl ring contributing to hydrophobic interactions and the hydroxyl group participating in hydrogen bonding with receptor or enzyme active sites.
Furthermore, research on opiate receptors has shown that aliphatic alcohols can selectively inhibit the binding of enkephalins to delta receptors, with the potency of inhibition increasing with the alcohol's chain length. nih.gov This suggests that the lipophilicity of the alcohol, a property influenced by the cyclohexyl ring in this compound, is a key determinant in its interaction with certain receptors.
Table 1: Inferred Binding Characteristics of this compound with Biomolecules
| Binding Parameter | Inferred Characteristic for this compound | Basis for Inference |
| Primary Driving Force | Hydrophobic Interactions | Based on studies of other aliphatic and alicyclic alcohols with proteins where alkyl and cycloalkyl groups contribute significantly to binding affinity. nih.govacs.orgnih.gov |
| Stabilizing Interactions | Hydrogen Bonding | The hydroxyl group is capable of forming hydrogen bonds with amino acid residues in a binding pocket. |
| Potential for Selectivity | Moderate to High | The stereochemistry of the methyl and hydroxyl groups on the cyclohexane (B81311) ring could lead to specific interactions with chiral binding sites. |
Structure-Activity Relationship Studies at a Molecular Level
Structure-activity relationship (SAR) studies provide valuable information on how the chemical structure of a molecule influences its biological activity. For alicyclic alcohols, SAR studies have often focused on their antimicrobial and insecticidal properties. nih.govresearchgate.net
A study on the leishmanicidal activity of essential oil constituents revealed that alicyclic alcohols, such as (-)-menthol and isoborneol, exhibited moderate activity against the parasite. nih.gov The activity of these compounds is influenced by their three-dimensional structure and the presence of the hydroxyl group. For this compound, the presence and orientation of the methyl group on the cyclohexane ring in relation to the ethanol (B145695) substituent would be critical in determining its interaction with biological targets.
In another study comparing the insecticidal activity of cyclic and acyclic alcohols, it was found that acyclic alcohols generally showed stronger toxicity. researchgate.net This suggests that the cyclic nature of the scaffold in this compound might modulate its biological activity compared to a linear C9 alcohol.
The stereochemistry of cyclohexanol (B46403) derivatives has also been shown to be a critical factor in their biological activity, as different stereoisomers can exhibit distinct interactions with proteins and lipid membranes. Therefore, the cis and trans isomers of this compound would be expected to have different biological profiles.
Elucidation of Enzyme-Catalyzed Biotransformation Pathways and Metabolite Formation
The biotransformation of this compound is expected to involve enzymatic oxidation, a common metabolic pathway for alcohols. uomus.edu.iqacs.org These reactions are typically catalyzed by dehydrogenases and cytochrome P450 monooxygenases.
Identification of Enzymatic Oxidation/Reduction Pathways
While direct studies on the enzymatic oxidation of this compound are scarce, research on its precursor, 1-(4-methylcyclohexyl)ethan-1-one (B154312), and other related compounds provides significant insights. The reduction of the ketone to the alcohol is a key biotransformation step.
Several studies have investigated the enzymatic reduction of substituted cyclohexanones. Carbonyl reductases are a class of enzymes known to catalyze the stereoselective reduction of ketones to alcohols. nih.govoup.com For example, a carbonyl reductase from Candida parapsilosis (CPCR2) has been shown to reduce 4-methylcyclohexanone, with a mutant enzyme (L119M) exhibiting significantly increased activity. nih.govoup.com This indicates that specific enzymes can act on the 4-methylcyclohexyl scaffold.
Alcohol dehydrogenases (ADHs) are another major class of enzymes involved in the reversible oxidation of alcohols and reduction of ketones. frontiersin.org An NADP-dependent (R)-specific ADH from Lactobacillus kefiri has a broad substrate specificity and can reduce various aliphatic and aromatic ketones to their corresponding enantiomerically pure alcohols. uniprot.org This type of enzyme could potentially catalyze the reduction of 1-(4-methylcyclohexyl)ethan-1-one to a specific stereoisomer of this compound.
Conversely, the oxidation of this compound would likely be catalyzed by ADHs or cytochrome P450 (CYP) enzymes. uomus.edu.iq The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. acs.org Studies on the metabolism of other cyclohexyl derivatives have implicated various CYP isoforms, such as CYP2B6, CYP2C9, CYP2C19, and CYP3A4, in their biotransformation. nih.gov It is plausible that these enzymes are also involved in the metabolism of this compound.
Stereochemical Aspects of Biocatalytic Reactions and Product Distribution
The stereochemistry of biocatalytic reactions involving this compound and its precursor is a critical aspect. The reduction of 1-(4-methylcyclohexyl)ethan-1-one can lead to the formation of different stereoisomers of the alcohol, depending on the enzyme used.
Studies on the reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae have shown that the nature of the substituent affects the stereochemical outcome of the reaction, often producing alcohols with a high degree of enantiomeric purity. tandfonline.comtandfonline.com This highlights the potential for stereoselective synthesis of this compound isomers using biocatalysts.
The stereoselectivity of ADHs is well-documented, with different enzymes favoring the production of either (R)- or (S)-alcohols. frontiersin.orguniprot.orgrsc.org For example, the ADH from Lactobacillus kefiri is (R)-specific. uniprot.org The application of such enzymes to the reduction of 1-(4-methylcyclohexyl)ethan-1-one would be expected to yield a specific enantiomer of the corresponding alcohol.
The oxidation of the cis and trans isomers of 4-methylcyclohexanemethanol has been shown to occur at different rates, indicating isomer-specific biodegradation. researchgate.netresearchgate.net This suggests that the stereochemistry of this compound would also influence its rate and pathway of metabolic degradation.
Table 2: Potential Enzymes and Stereochemical Outcomes in the Biotransformation of the this compound System
| Biotransformation | Enzyme Class | Potential Outcome for this compound System | Supporting Evidence |
| Reduction of 1-(4-methylcyclohexyl)ethan-1-one | Carbonyl Reductase | Formation of stereoisomers of this compound. | Studies on Candida parapsilosis carbonyl reductase show activity on methyl-substituted cyclohexanones. nih.govoup.com |
| Reduction of 1-(4-methylcyclohexyl)ethan-1-one | Alcohol Dehydrogenase | Stereoselective formation of (R)- or (S)-1-(4-methylcyclohexyl)ethanol. | ADHs from various microorganisms exhibit high stereoselectivity in ketone reduction. frontiersin.orguniprot.org |
| Oxidation of this compound | Alcohol Dehydrogenase | Conversion to 1-(4-methylcyclohexyl)ethan-1-one. | ADHs catalyze the reversible oxidation of secondary alcohols. frontiersin.org |
| Oxidation of this compound | Cytochrome P450 | Hydroxylation of the cyclohexyl ring or oxidation of the alcohol group. | CYP enzymes are known to metabolize other cyclohexyl derivatives. uomus.edu.iqnih.gov |
Studies on Interactions with Model Biological Membranes and Lipids
The interaction of alcohols with lipid membranes is known to affect membrane properties such as fluidity and permeability. The amphiphilic nature of alcohols allows them to partition into the lipid bilayer, with the hydroxyl group typically oriented towards the aqueous phase and the hydrophobic portion interacting with the lipid acyl chains.
Studies on cyclohexanol derivatives have shown that they can be incorporated into liposome (B1194612) membranes and, in some cases, induce changes in membrane structure. nih.gov For example, a trans-2-morpholinocyclohexanol-based lipid was shown to trigger the release of liposomal contents in response to a pH change, a process driven by a conformational flip of the cyclohexane ring. nih.gov This suggests that the cyclohexane moiety can play a dynamic role within a lipid bilayer.
Research on 4-methylcyclohexanemethanol (MCHM) has indicated that it can alter membrane dynamics. ebi.ac.uk Metabolomics studies in yeast exposed to MCHM suggested an impact on phospholipid biosynthesis, which could affect the biophysical properties of cellular membranes. plos.org Given the structural similarity, this compound may have comparable effects on membrane lipid organization.
Mechanistic Insights into Membrane Permeation and Partitioning of this compound
The ability of a chemical compound to cross biological membranes is fundamental to its pharmacokinetic and pharmacodynamic profile. For this compound, a cyclic alcohol, its passage through the lipid bilayer is governed by its physicochemical properties, primarily its lipophilicity and its capacity to form hydrogen bonds. While direct experimental data on the membrane permeation of this compound is limited, insights can be drawn from its structural analog, 4-methylcyclohexanemethanol (MCHM), and from general principles of alcohol-membrane interactions.
The partitioning of a solute between a lipid bilayer and the surrounding aqueous environment is a key determinant of its membrane permeability. This is often quantified by the octanol-water partition coefficient (Kow), which serves as a proxy for the compound's lipophilicity. For the cis- and trans-isomers of MCHM, experimental data reveals differences in their partitioning behavior. The trans-isomer exhibits a higher Kow value than the cis-isomer, indicating greater lipophilicity. walisongo.ac.id This difference is attributed to the lower aqueous solubility and higher sorption to activated carbon of the trans-isomer compared to its cis-counterpart. walisongo.ac.id
Table 1: Physicochemical Partitioning Data for 4-Methylcyclohexanemethanol (MCHM) Isomers
| Compound | Log Kow | Kow | Aqueous Solubility (mg/L at 23°C) |
| cis-4-MCHM | 2.35 ± 0.005 | 225 ± 1 | 2700 ± 108 (extrapolated) |
| trans-4-MCHM | 2.46 ± 0.0002 | 291 ± 1 | 2400 ± 180 (extrapolated) |
Data sourced from Dietrich et al. (2015). walisongo.ac.id
The process of membrane permeation for small alcohols involves several steps: partitioning from the aqueous phase to the membrane interface, translocation across the hydrophobic core, and subsequent release into the intracellular aqueous environment. Molecular dynamics simulations of short-chain alcohols in lipid bilayers have shown that these molecules can penetrate the membrane, with ethanol, for instance, having a typical crossing time in the order of nanoseconds. arxiv.org The energy barrier for passage through the center of the bilayer generally decreases as the aliphatic chain length of the alcohol increases. researchgate.net For cyclic alcohols like this compound, the rigid ring structure influences its orientation and interaction with the lipid acyl chains during translocation.
Influence on Lipid Bilayer Structure and Dynamics
The intercalation of alcohol molecules into the lipid bilayer can induce significant perturbations to its structure and dynamics. These effects are dependent on the concentration of the alcohol and its molecular architecture.
Structural Changes:
Bilayer Thickness and Area per Lipid: The insertion of alcohol molecules between lipid molecules can lead to an increase in the area per lipid. mdpi.com Molecular dynamics simulations have shown that even small alcohols like ethanol can cause an increase in the lateral area per lipid. mdpi.com For longer-chain alcohols, this effect can be more pronounced. The presence of the bulky cyclohexyl group of this compound is expected to create volume disturbances within the lipid acyl chain region. Studies on short-chain alcohols have shown they can cause an increase in bilayer thickness, which is attributed to the creation of voids beneath their terminal methyl groups that are subsequently filled by neighboring lipid acyl chains. mdpi.com
Lipid Chain Order: Alcohols can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. nih.gov This fluidizing effect is a common feature of many membrane-active compounds. The extent of this disruption depends on the size and shape of the alcohol. The cyclic structure of this compound would likely introduce significant disorder in the tightly packed acyl chains. The hydroxyl group of the alcohol is expected to anchor near the polar headgroup region of the lipids through hydrogen bonding, while the hydrophobic methylcyclohexyl group would be embedded within the nonpolar core of the bilayer. This positioning would interfere with the van der Waals interactions between the lipid tails, thereby increasing their conformational freedom.
Water Permeation: The presence of alcohols in the lipid bilayer can alter the hydration of the membrane interface. Studies have shown that alcohol-loaded bilayers can absorb more water molecules compared to pure lipid bilayers. mdpi.com This increased water encroachment into the polar headgroup region can further destabilize the membrane structure.
Dynamic Changes:
Membrane Fluidity: As mentioned, the disruption of lipid packing by this compound would lead to an increase in membrane fluidity. This is a general effect observed for many alcohols and is a key aspect of their interaction with biological membranes. nih.govnih.gov An increase in fluidity can affect the function of membrane-embedded proteins and alter the passive permeability of the membrane to other small molecules.
Lipid Flip-Flop: The transverse diffusion of lipids between the two leaflets of the bilayer, known as flip-flop, is a slow process in pure lipid bilayers. However, the presence of membrane-perturbing agents like alcohols can significantly enhance this rate. Research on n-alcohols has demonstrated a "cut-off effect," where shorter-chain alcohols increase the rate of lipid flip-flop, while longer-chain alcohols can slow it down. rsc.org The bulky nature of this compound might create transient defects in the membrane structure, which could facilitate the flip-flop of lipid molecules.
Ionic Permeability: Aliphatic alcohols have been shown to increase the ionic permeability of lipid membranes. nih.govsemanticscholar.org For instance, heptanol (B41253) can cause a significant decrease in membrane resistance and a marked increase in cation permeability. nih.gov This effect is thought to be due to changes in the dielectric constant of the membrane interior and the formation of transient pores or channels. It is plausible that this compound could induce similar changes in membrane permeability to ions, although the magnitude of this effect would depend on its specific interactions with the lipid bilayer.
Environmental Transformation and Degradation Pathways of 1 4 Methylcyclohexyl Ethanol
Biodegradation Pathways in Diverse Environmental Matrices
Biodegradation is a key process in the removal of 1-(4-Methylcyclohexyl)ethanol from the environment, particularly in soil and water systems. Studies have primarily focused on its parent compound, 4-methylcyclohexanemethanol (4-MCHM), in the context of the 2014 Elk River chemical spill in West Virginia researchgate.netuni.luwikipedia.org.
Microbial Transformation Mechanisms and Identification of Key Enzymes
Research has shown that 4-MCHM is readily biodegradable under both aerobic and anaerobic conditions by microorganisms found in river sediments and activated sludge uni.luwikipedia.org. The degradation involves the transformation of the alcohol to various metabolic intermediates.
One of the identified transformation pathways for 4-MCHM in activated sludge involves its conversion to several short-chain fatty acids, including acetic, propionic, isobutyric, and isovaleric acids, and ultimately to carbon dioxide wikipedia.org. A bacterium identified as Acinetobacter bouvetii strain EU40 has been isolated from activated sludge and shown to be capable of degrading 4-MCHM wikipedia.org. While the specific enzymes involved in the degradation of this compound have not been elucidated, it is likely that alcohol dehydrogenases and subsequent aldehyde dehydrogenases play a crucial role in the initial steps of the aerobic biodegradation pathway, similar to the degradation of other alicyclic alcohols.
Fate and Persistence in Soil and Water Systems at a Mechanistic Level
The persistence of this compound in soil and water is influenced by a variety of factors, including microbial activity, oxygen levels, and the presence of other organic matter.
Water Systems: In aquatic environments, the biodegradation of 4-MCHM isomers has been observed to follow first-order kinetics wikipedia.org. Under aerobic conditions, the degradation is relatively rapid, with half-lives of less than a day being reported in some studies uni.lu. In anoxic microcosms, the degradation is slower but still significant, with half-lives on the order of several days uni.lu. The presence of nitrate (B79036) has been shown to enhance the degradation of 4-MCHM isomers, while the presence of readily biodegradable carbon sources like glucose and acetate (B1210297) can decrease their degradation rate, likely due to preferential substrate utilization by the microbial community wikipedia.org.
Soil and Sediment Systems: In sediments, both cis- and trans-isomers of 4-MCHM have been shown to be biodegradable uni.lu. The removal of these compounds is primarily attributed to biodegradation, with sorption to sediment particles playing a minor role researchgate.net. Sterilized sediment studies have indicated that some amount of the compound can be released from the sediment back into the water column, suggesting that sediments can act as a temporary sink and a long-term source of contamination uni.lu.
The following table summarizes the reported degradation kinetics for the closely related compound 4-methylcyclohexanemethanol (4-MCHM) under different conditions.
| Compound | System | Conditions | Half-life | Reference |
| 4-MCHM Isomers | Activated Sludge | Aerobic | > 0.50 days | wikipedia.org |
| cis-4-MCHM | River Sediment | Aerobic | < 4 days | uni.lu |
| trans-4-MCHM | River Sediment | Aerobic | < 4 days | uni.lu |
| cis-4-MCHM | River Sediment | Anoxic | 8-13 days | uni.lu |
| trans-4-MCHM | River Sediment | Anoxic | 8-13 days | uni.lu |
Emerging Research Frontiers and Future Perspectives on 1 4 Methylcyclohexyl Ethanol
Identification of Key Research Gaps and Unexplored Scientific Questions
Despite its synthesis being well-documented, primarily through the reduction of 1-(4-methylcyclohexyl)ethan-1-one (B154312) or the hydrogenation of 4-methylacetophenone, significant gaps persist in the fundamental understanding of 1-(4-methylcyclohexyl)ethanol. researchgate.net The majority of available data pertains to the isomeric mixture, leaving a void in the characterization and application of its distinct stereoisomers (cis/trans and R/S).
Key research gaps include:
Stereoisomer-Specific Properties: There is a notable lack of comprehensive studies on the separation and characterization of the individual cis and trans diastereomers and their respective enantiomers. google.com The physicochemical properties, biological activities, and environmental fate of each isomer are largely unknown. The case of the related compound, (4-methylcyclohexyl)methanol (B126014) (MCHM), demonstrated that its cis and trans isomers exhibit different aqueous solubilities and partitioning behaviors, which significantly impacts their environmental transport and fate. researchgate.netresearchgate.netresearchgate.net A similar systematic investigation for this compound is a critical unmet need.
Biological Activity Profile: Beyond its olfactory properties, research into the biological activity of this compound is exceptionally limited. Its structural similarity to molecules used as precursors in medicinal chemistry suggests it could serve as a valuable chiral building block. hzdr.deiucr.org However, systematic screening for potential pharmacological or agrochemical activities has not been undertaken.
Environmental Fate and Transformation: The biodegradability and potential transformation products of this compound in various environmental compartments have not been thoroughly investigated. Understanding its persistence, potential for bioaccumulation, and the nature of its degradation pathways is crucial, especially if its industrial use expands.
Polymer Chemistry Potential: The potential of this compound as a monomer or a chiral modifying agent in polymer synthesis is an entirely unexplored domain. The influence of its cyclohexyl moiety and chirality on polymer properties such as thermal stability, crystallinity, and optical activity remains an open question.
Potential for Integration into Advanced Materials Science and Nanotechnology
The unique structural features of this compound present intriguing, albeit largely unexplored, opportunities in materials science and nanotechnology. Its integration into advanced materials hinges on leveraging its chirality and the rigid, non-polar cyclohexyl group.
Chiral Liquid Crystals: The compound could serve as a chiral dopant in nematic liquid crystal phases. The introduction of a chiral molecule can induce a helical twist, leading to the formation of cholesteric phases with unique optical properties, such as selective reflection of light. The specific stereoisomer used would likely have a profound impact on the helical twisting power and the resulting optical characteristics.
Specialty Polymers and Resins: As a functionalized cycloaliphatic alcohol, this compound could be incorporated as a monomer in the synthesis of polyesters, polycarbonates, or polyurethanes. The bulky 4-methylcyclohexyl group could enhance the thermal stability, glass transition temperature (Tg), and mechanical properties of the resulting polymers. Furthermore, using enantiomerically pure forms of the alcohol could lead to the synthesis of polymers with high optical activity, which are sought after for applications in chiral chromatography and optical devices.
Nanoscale Surface Modification: The hydroxyl group of this compound provides a reactive site for grafting the molecule onto surfaces, forming self-assembled monolayers (SAMs). On substrates like silicon oxide or metal oxides, these SAMs could be used to precisely control surface properties such as hydrophobicity and friction. The chirality of the molecule could also be used to create chiral surfaces for enantioselective sensing or catalysis at the nanoscale.
| Potential Application Area | Key Structural Feature Utilized | Prospective Outcome |
| Chiral Liquid Crystals | Chirality, Stereogenic Center | Induction of helical twisting in nematic phases for optical applications. |
| Specialty Polymers | Cyclohexyl Ring, Hydroxyl Group | Enhanced thermal and mechanical stability in polyesters and polyurethanes. |
| Chiral Polymers | Enantiopurity, Hydroxyl Group | Synthesis of optically active polymers for separation media and optical films. |
| Self-Assembled Monolayers | Hydroxyl Group, Chirality | Creation of functionalized surfaces with controlled wettability and chiral recognition sites. |
Opportunities for Novel Applications in Chemical Synthesis and Biocatalysis
The future utility of this compound in synthesis is intrinsically linked to the stereocontrolled preparation of its isomers and its use as a chiral building block. Both traditional chemical methods and modern biocatalytic approaches offer promising avenues.
Chemical Synthesis: The stereoselective synthesis of substituted cyclohexanes is a cornerstone of organic chemistry. researchgate.net The preparation of this compound can be achieved with high selectivity through methods like the catalytic hydrogenation of 4-methylacetophenone over a Rh/Al2O3 catalyst, which proceeds through a 1-(p-tolyl)ethanol intermediate. researchgate.net Further opportunities lie in using the chiral alcohol as a starting material. Its hydroxyl group can be derivatized or it can act as a chiral auxiliary to control stereochemistry in subsequent reactions, a fundamental strategy in asymmetric synthesis. univpancasila.ac.id
Biocatalysis: Biocatalysis offers a powerful and sustainable approach for producing enantiomerically pure chiral alcohols and amines. nih.gov This field presents significant opportunities for this compound.
Enzymatic Synthesis: Enzymes such as ene-reductases (EReds) and alcohol dehydrogenases (ADHs) could be employed in cascade reactions. For instance, an ERed could asymmetrically reduce an α,β-unsaturated precursor, followed by a stereoselective reduction of the ketone by an ADH to yield a specific stereoisomer of this compound. nih.gov
Biocatalytic Derivatization: Enantiomerically pure this compound can serve as a substrate for other enzymes. For example, lipases could be used for the kinetic resolution of a racemic mixture of the alcohol or for its esterification to produce chiral esters, which are valuable as fragrance compounds or synthetic intermediates. mdpi.com The combination of enzymes like EReds with imine reductases (IReds) or reductive aminases (RedAms) opens pathways to convert related ketone precursors into primary, secondary, or tertiary amines with two stereocenters, highlighting the potential for creating a diverse family of chiral compounds from this structural motif. nih.gov
| Synthetic Approach | Method | Potential Product(s) | Key Advantage |
| Chemical Synthesis | Catalytic Hydrogenation (e.g., with Rh/Al2O3) | Stereoselective this compound | High yield and control over diastereoselectivity. researchgate.net |
| Biocatalysis | Ene-reductase + Alcohol Dehydrogenase Cascade | Specific enantiomers and diastereomers of this compound | High stereoselectivity under mild, sustainable conditions. nih.gov |
| Biocatalysis | Lipase-mediated Kinetic Resolution | Enantiomerically enriched this compound and its ester | Access to single enantiomers from a racemic mixture. mdpi.com |
| Biocatalysis | Ene-reductase + Reductive Aminase Cascade | Chiral amines derived from the 1-(4-methylcyclohexyl) scaffold | Direct synthesis of complex, high-value chiral amines. nih.gov |
Development of Predictive Models for Reactivity, Stereocontrol, and Molecular Interactions
Advancing the application of this compound requires a deeper, predictive understanding of its behavior at a molecular level. Computational modeling is essential for closing the existing knowledge gaps, particularly those related to its stereoisomers.
Conformational and Property Prediction: As demonstrated with the structurally similar MCHM, the different spatial arrangements (conformers) of the cis and trans isomers significantly influence their macroscopic properties, such as dipole moments and aqueous solubility. researchgate.netresearchgate.net High-level quantum chemical methods (e.g., MP2 or Density Functional Theory) are needed to accurately calculate the relative energies of the various conformers of this compound and to predict the physical and chemical properties of each distinct stereoisomer. researchgate.net Such models can validate experimental findings and predict the environmental partitioning and transport of each isomer.
Modeling for Stereocontrol: Predictive models are crucial for designing stereoselective syntheses. In chemical synthesis, computational chemistry can model the transition states of reactions involving chiral catalysts or auxiliaries, helping to rationalize and predict the diastereomeric or enantiomeric outcome. snnu.edu.cn Understanding concepts like folding strain stereocontrol, where remote substituents influence the stereochemistry of a ring-closing reaction, can be greatly enhanced through modeling the strain in different transition state geometries. researchgate.net
Molecular Interaction Models: For applications in materials science or as a potential bioactive molecule, it is vital to model how this compound interacts with other molecules or surfaces. Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in the solid state, providing insight into crystal packing. iucr.org Molecular docking simulations could predict the binding affinity and orientation of the different stereoisomers within the active site of an enzyme or a biological receptor, guiding the discovery of new applications in biocatalysis and medicinal chemistry.
| Modeling Type | Methodology | Target Application | Predicted Parameters |
| Quantum Chemistry | DFT, MP2 | Physicochemical Property Prediction | Dipole moments, conformer energies, solubility indicators. researchgate.net |
| Transition State Modeling | DFT, Ab initio | Asymmetric Synthesis | Reaction pathways, activation energies, product stereoselectivity. snnu.edu.cn |
| Molecular Docking | Force-field based methods | Biocatalysis, Medicinal Chemistry | Binding modes, interaction energies with protein targets. |
| Hirshfeld Surface Analysis | Electron density partitioning | Materials Science, Crystallography | Intermolecular contacts, crystal packing forces. iucr.org |
Q & A
Basic: What are the common synthetic routes for 1-(4-Methylcyclohexyl)ethanol?
Answer:
The compound can be synthesized via:
- Grignard Reaction : Reacting 4-methylcyclohexylmagnesium bromide with acetaldehyde in an ether solvent under anhydrous conditions, followed by acid quenching .
- Reduction of Ketones : Sodium borohydride or lithium aluminum hydride reduction of 4-methylcyclohexanone in ethanol, with yields optimized by controlling temperature and stoichiometry .
- Biocatalytic Methods : Enantioselective reduction using Daucus carota (carrot) cells in aqueous media, producing optically active (S)-enantiomers with >90% enantiomeric excess (ee) under optimized pH and substrate concentration .
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Formula : C₈H₁₆O (molecular weight 128.21 g/mol) .
- Solubility : Slightly soluble in water, miscible with ethanol and ether .
- Boiling Point : ~230–235°C (estimated from analogs) .
- Chirality : Exists as cis/trans diastereomers and enantiomers, requiring chiral chromatography (e.g., Chiralcel OD-H) for separation .
Basic: How is this compound characterized post-synthesis?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl group position and cyclohexyl substitution patterns .
- GC-MS : Quantification and purity assessment using helium carrier gas and electron ionization (EI) modes, as demonstrated in environmental spill analyses .
- Chiral HPLC : To determine enantiomeric excess using cellulose-based columns and hexane/isopropanol mobile phases .
Advanced: How can enantioselective synthesis be optimized for high ee?
Answer:
- Biocatalyst Screening : Test plant cell cultures (e.g., Daucus carota) or immobilized enzymes for substrate specificity .
- Reaction Engineering : Adjust pH (5.5–7.0), temperature (25–30°C), and co-solvents (e.g., 10% DMSO) to enhance enzyme activity .
- Exogenous Reductants : Add glucose or isopropanol to stabilize NAD(P)H cofactors, improving ee by 15–20% .
Advanced: What are the challenges in studying its biological activity?
Answer:
- Data Gaps : Limited in vitro studies on cytotoxicity or receptor interactions; prioritize assays like MTT or comet assays for genotoxicity .
- Mechanistic Ambiguity : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) or antimicrobial targets .
- Sample Purity : Ensure enantiomeric separation to avoid confounding results in bioactivity studies .
Advanced: How to assess environmental stability and ecotoxicity?
Answer:
- Degradation Studies : Monitor hydrolysis under varying pH (3–10) and UV exposure using LC-MS to identify breakdown products (e.g., 4-methylcyclohexanecarboxylic acid) .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests, noting LC₅₀ values >100 mg/L due to low water solubility .
- Bioaccumulation Potential : Calculate log P (estimated ~2.5) to predict moderate environmental persistence .
Advanced: How to resolve contradictions in reported reaction yields?
Answer:
- Variable Control : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidation side products .
- Analytical Calibration : Use internal standards (e.g., deuterated analogs) in GC-MS to improve yield accuracy .
- Solvent Effects : Compare polar (ethanol) vs. non-polar (hexane) solvents; ethanol enhances biocatalytic yields by 30% .
Advanced: What are best practices for handling and storage?
Answer:
- Stability : Store at 4°C in amber vials under nitrogen to prevent oxidation; shelf life >6 months .
- Safety Protocols : Use PPE (gloves, goggles) due to mild irritancy (LD₅₀ >2000 mg/kg in rats) and ensure fume hood use during synthesis .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing volatile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
